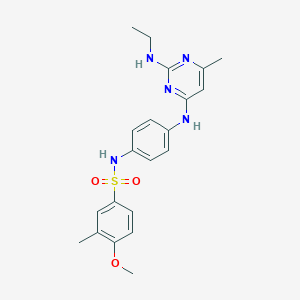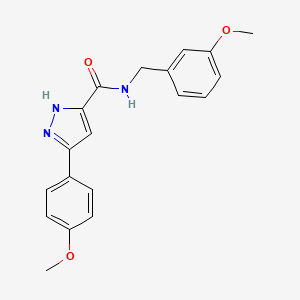![molecular formula C25H20F2N4O3 B11304903 N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide](/img/structure/B11304903.png)
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide, often referred to as FQX-1 , is a complex organic compound with a fascinating structure. Let’s break it down:
- The N-(4-fluorobenzyl) group indicates a benzyl moiety substituted with a fluorine atom.
- The N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl) portion is a quinoxaline derivative containing an amino group, an oxoethyl group, and a fluorophenyl substituent.
準備方法
Synthetic Routes: The synthesis of FQX-1 involves several steps, including condensation reactions, cyclizations, and functional group transformations. While I don’t have specific synthetic details, researchers likely employ established methods to assemble this intricate molecule.
Industrial Production: Industrial-scale production of FQX-1 would require optimization for yield, cost, and safety. Companies might use continuous flow processes or batch reactions to produce this compound efficiently.
化学反応の分析
FQX-1 likely participates in various chemical reactions:
Oxidation: The quinoxaline core could undergo oxidation, potentially leading to new functional groups.
Reduction: Reduction reactions might modify the amino or oxoethyl groups.
Substitution: Substituents on the benzyl and quinoxaline rings could be replaced by other groups.
Common reagents and conditions would depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
科学的研究の応用
FQX-1’s versatility makes it valuable in multiple fields:
Medicine: Researchers explore its potential as an anticancer agent, kinase inhibitor, or anti-inflammatory compound.
Chemistry: It serves as a synthetic building block for more complex molecules.
Biology: FQX-1 may interact with cellular pathways, affecting cell growth or signaling.
作用機序
The precise mechanism remains an active area of study. FQX-1 likely interacts with specific protein targets, modulating cellular processes. Further research is needed to elucidate its exact mode of action.
類似化合物との比較
While FQX-1 is unique due to its specific substitution pattern, similar compounds include other quinoxalines, benzyl derivatives, and kinase inhibitors. FQX-1’s distinct structure sets it apart.
特性
分子式 |
C25H20F2N4O3 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H20F2N4O3/c1-16(32)30(14-17-6-8-18(26)9-7-17)24-25(34)31(22-5-3-2-4-21(22)29-24)15-23(33)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,33) |
InChIキー |
LGFCXVOQGCWMLL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11304823.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11304829.png)
![2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11304835.png)

![2-(3,4-dimethylphenoxy)-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11304845.png)

![N-(pyridin-3-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11304852.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11304854.png)
![N-benzyl-2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11304867.png)

![N6-allyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11304876.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-methoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11304882.png)
![N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304889.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304896.png)
